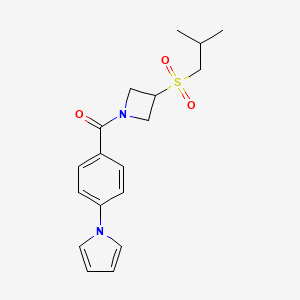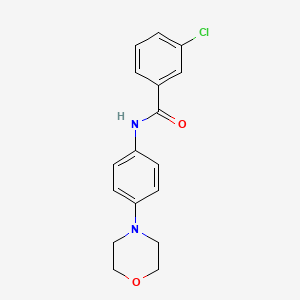
3-chloro-N-(4-morpholinophenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide requires condensation reactions, starting from specific chloro and isocyanato compounds, followed by cyclization with hydrazine hydrate (X. Ji et al., 2018). This process may offer insights into the synthesis pathways applicable to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide, highlighting the importance of selecting appropriate starting materials and conditions for successful synthesis.
Molecular Structure Analysis
The crystal structure of compounds similar to this compound has been determined, revealing significant information about their molecular geometry and interactions. For instance, compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide show distinct molecular structures that are crucial for their biological activity (Jiu-Fu Lu et al., 2017). Such studies can provide valuable insights into the molecular arrangement and potential intermolecular interactions of this compound.
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on related compounds. For example, the reactivity of similar benzamide compounds with various reagents and under different conditions can shed light on potential reactions (S. Kato et al., 1992). Understanding these reactions is essential for exploring the compound's utility in further chemical transformations and applications.
Physical Properties Analysis
The physical properties of chemical compounds like this compound, such as melting points, solubility, and crystalline structure, are fundamental for their practical application and handling. Studies on related compounds, detailing their crystalline structure and other physical characteristics, provide a basis for understanding the physical behavior of this compound (N. Rao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of this compound. Insights into these properties can be derived from research on similar compounds, illustrating their potential in various scientific domains (A. Abbasi et al., 2011).
科学的研究の応用
Antitumor Activity
- Synthesized compounds related to 3-chloro-N-(4-morpholinophenyl)benzenecarboxamide have shown distinct inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).
- Other structurally similar compounds, like sulfonamide derivatives incorporating morpholinophenyl, have demonstrated cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antibacterial and Antitubercular Activities
- Analog compounds, such as 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide, showed significant in vitro antibacterial activity against various bacterial strains and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
Crystal Structure and Synthesis
- The crystal structure and synthesis process of related compounds, such as N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, have been studied to understand their potential applications in various fields (Pang et al., 2006).
Synthesis of Medicinally Relevant Compounds
- Related benzamide compounds, such as 4-chloro-N-(3-morpholinopropyl)benzamide (befol), have been synthesized and studied for their potential as antidepressants (Donskaya et al., 2004).
Photoinitiators for Ultraviolet-Curable Coatings
- Copolymers containing morpholinophenyl have been investigated for their role as photoinitiators in ultraviolet-curable coatings, which have applications in various industrial processes (Angiolini et al., 1997).
特性
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXFDPHPXNFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


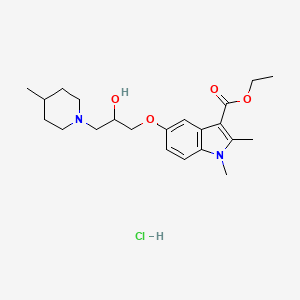
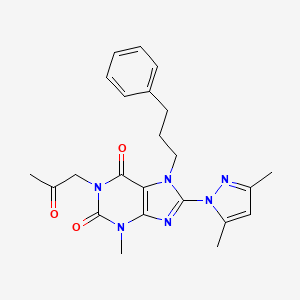
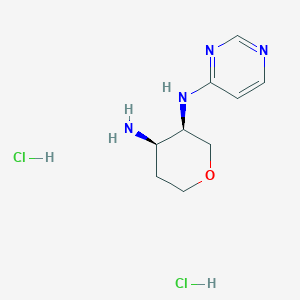
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)
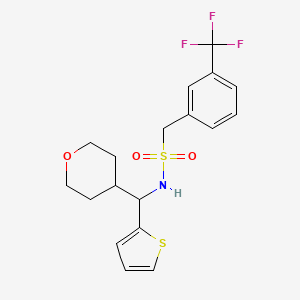
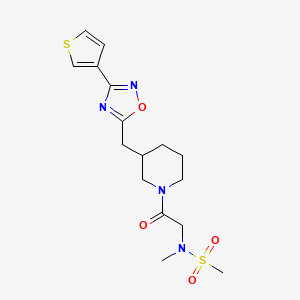
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

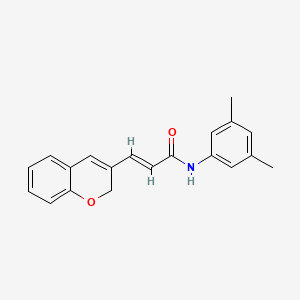
![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
